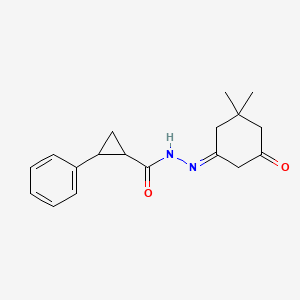![molecular formula C21H29N3O5 B5314967 1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)
1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as FMPB, and it is a derivative of the opioid receptor antagonist, naltrexone. FMPB has been synthesized through multiple methods, and its mechanism of action, as well as its biochemical and physiological effects, have been investigated.
Mécanisme D'action
FMPB acts as an antagonist at the mu-opioid receptor, which is a receptor that is involved in the regulation of pain and reward. By blocking the mu-opioid receptor, FMPB prevents the effects of opioids on the brain, including the release of dopamine, which is a neurotransmitter that is involved in the reward pathway.
Biochemical and Physiological Effects:
FMPB has been shown to have a variety of biochemical and physiological effects. In animal models, FMPB has been shown to reduce the consumption of opioids, alcohol, and other addictive substances. FMPB has also been shown to have antidepressant and anxiolytic effects, as well as anti-inflammatory effects. Additionally, FMPB has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMPB in lab experiments is that it has a high affinity for the mu-opioid receptor, which makes it a potent antagonist. Additionally, FMPB has been shown to have a long half-life, which allows for sustained effects. However, one limitation of using FMPB in lab experiments is that it has a low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving FMPB. One area of research involves the development of FMPB analogs, which may have improved pharmacological properties. Another area of research involves the investigation of FMPB as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, FMPB may be investigated as a potential treatment for other psychiatric disorders, such as schizophrenia and bipolar disorder. Overall, FMPB has shown promise as a potential treatment for a variety of conditions, and further research is needed to fully understand its potential.
Méthodes De Synthèse
FMPB has been synthesized through multiple methods, including the reaction between 1-(2-furyl) acetonitrile and 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxopropanenitrile. Another method involves the reaction between 1-(2-furyl) acetonitrile and 3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxopropanenitrile in the presence of a base. These methods have been optimized to increase the yield and purity of FMPB.
Applications De Recherche Scientifique
FMPB has potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery. FMPB has been investigated as a potential treatment for opioid addiction, as it has been shown to block the effects of opioids on the brain. FMPB has also been investigated as a potential treatment for alcohol addiction, as it has been shown to reduce alcohol consumption in animal models. Additionally, FMPB has been investigated as a potential treatment for depression and anxiety, as it has been shown to have antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-(furan-2-yl)-2-[4-[3-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5/c25-19(18-4-2-12-29-18)21(27)22-8-5-17(6-9-22)24-7-1-3-16(15-24)20(26)23-10-13-28-14-11-23/h2,4,12,16-17H,1,3,5-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIDSHXUCUPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C(=O)C3=CC=CO3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5314886.png)
![1-furo[3,2-c]pyridin-4-yl-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5314900.png)
![N-(4-acetylphenyl)-4-{[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5314905.png)
![4-methyl-2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyrimidine](/img/structure/B5314909.png)
![4-(4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5314916.png)

![6,6-dimethyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-5-oxothiomorpholine-3-carboxamide](/img/structure/B5314923.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B5314931.png)

![4-(3-phenyl-1-piperazinyl)-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314944.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5314950.png)
![methyl 1-({[2-(dimethylamino)-1-methyl-2-oxoethyl]amino}carbonyl)cyclopropanecarboxylate](/img/structure/B5314960.png)
![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)
